molecular formula C7H6BrNO2 B574454 2-(2-Bromopyridin-4-YL)acetic acid CAS No. 183483-29-6

2-(2-Bromopyridin-4-YL)acetic acid

Cat. No.: B574454
CAS No.: 183483-29-6
M. Wt: 216.034
InChI Key: SJFRXYCVLZOAEU-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, where a bromine atom is substituted at the second position and an acetic acid moiety is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-4-YL)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-pyridylacetic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromopyridine is coupled with acetic acid derivatives using a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-4-YL)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 2-(2-aminopyridin-4-YL)acetic acid or 2-(2-thiopyridin-4-YL)acetic acid.

    Oxidation Reactions: Formation of 2-(2-bromopyridin-4-YL)acetate esters or carboxylic acids.

    Reduction Reactions: Formation of 2-(2-bromopiperidin-4-YL)acetic acid.

Scientific Research Applications

2-(2-Bromopyridin-4-YL)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromopyridin-2-YL)acetic acid: Similar structure but with bromine at the fourth position.

    2-(2-Chloropyridin-4-YL)acetic acid: Chlorine substituted instead of bromine.

    2-(2-Fluoropyridin-4-YL)acetic acid: Fluorine substituted instead of bromine.

Uniqueness

2-(2-Bromopyridin-4-YL)acetic acid is unique due to the specific positioning of the bromine atom and acetic acid moiety, which can influence its reactivity and binding properties. The presence of bromine can enhance the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-bromopyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFRXYCVLZOAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652143
Record name (2-Bromopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183483-29-6
Record name (2-Bromopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183483-29-6
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Synthesis routes and methods

Procedure details

A suspension of 2-(2-bromo-pyridin-4-yl)-malonic acid diethyl ester (115 g, 316 mmol) and K2CO3 (125.23 g, 907.5 mmol) in water (500 ml) was heated at 100° C. for 8 h under constant stirring. Reaction mixture was cooled to rt and concentrated under reduced pressure to remove solvent completely. The solid residue was dissolved in minimum quantity of water (25 ml) and washed with 20% ethyl acetate in hexane to remove non polar impurities. The aqueous layer was separated and cooled to 0° C. followed by adjusting pH 6 to 7 using aq. 6 N HCl. The precipitated solid was filtered using Buchner funnel, washed with ice cold water and dried under vacuum to furnish title compound as an off white solid. with sufficient purity. Yield: 60.0 g (76.3%). TLC (70% ethyl acetate in hexane) Rf=0.05; LCMS: RtH8=0.193; [M+1]+=215.9 and 217.9; HPLC RtH9=3.025 min (98%); 1H NMR (400 MHz, CDCl3): δ 12.71 (s, 1H), 8.33 (d, 1H), 7.61 (s, 1H), 7.37 (d, 1H), 3.71 (s, 3H).
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
125.23 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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